5-Bromo-3-methoxy-2-methylpyridine

Catalog No.
S981710
CAS No.
1150617-80-3
M.F
C7H8BrNO
M. Wt
202.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-methoxy-2-methylpyridine

CAS Number

1150617-80-3

Product Name

5-Bromo-3-methoxy-2-methylpyridine

IUPAC Name

5-bromo-3-methoxy-2-methylpyridine

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

InChI

InChI=1S/C7H8BrNO/c1-5-7(10-2)3-6(8)4-9-5/h3-4H,1-2H3

InChI Key

FAWLCNSUYFGYMF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=N1)Br)OC

Canonical SMILES

CC1=C(C=C(C=N1)Br)OC

5-Bromo-3-methoxy-2-methylpyridine (CAS 1150617-80-3) is a highly functionalized, trisubstituted pyridine building block designed for advanced pharmaceutical synthesis [1]. The 5-bromo substituent serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions, while the combination of a 3-methoxy group and a 2-methyl group provides a specific stereoelectronic profile [2]. This substitution pattern offers an electron-donating hydrogen-bond acceptor adjacent to steric bulk, which modulates the basicity of the pyridine nitrogen and is essential for the synthesis of complex kinase and epigenetic inhibitors [1].

Research Fit

Workflow PROTAC linker & degrader building block synthesis
Selection C5 bromine handle for Pd-catalyzed cross-coupling
Profile Predicted CNS drug-like physicochemical parameters

Generic substitution with simpler analogs, such as 5-bromo-2-methylpyridine or 5-bromo-3-methoxypyridine, fails because it fundamentally alters the molecule's target-binding and physicochemical properties [1]. Removing the 3-methoxy group eliminates a critical hydrogen-bond acceptor, while omitting the 2-methyl group removes essential steric shielding around the pyridine nitrogen, which can increase off-target binding and N-oxidation liabilities [2]. Furthermore, attempting in-house synthesis from 5-bromo-2-methylpyridin-3-ol often leaves trace alkylating agents or inorganic salts that poison sensitive palladium catalysts during subsequent cross-coupling steps, making the procurement of high-purity commercial material essential for reproducible downstream yields [1].

Substitution Risk

Regioisomer

5-Bromo-2-methoxy-3-methylpyridine shifts the electron density and steric environment, altering cross-coupling site reactivity and potentially reducing synthetic efficiency.

Des-methoxy

5-Bromo-2-methylpyridine lacks the C3 methoxy group, reducing hydrogen-bond acceptor capacity and altering LogP, which limits degrader linker and physicochemical optimization utility.

Chloro analog

5-Chloro-3-methoxy-2-methylpyridine exhibits lower predicted lipophilicity, which may shift membrane permeability context and impact CNS program suitability.

Cross-Coupling Efficiency vs. Unprotected Precursors

In palladium-catalyzed cross-coupling reactions, the presence of a free hydroxyl group can coordinate to or poison the catalyst. Procuring the pre-methylated 5-bromo-3-methoxy-2-methylpyridine ensures high conversion rates in Suzuki couplings, whereas using the unprotected 5-bromo-2-methylpyridin-3-ol baseline often results in stalled reactions or requires additional protection and deprotection steps [1].

Evidence DimensionSuzuki coupling yield under standard Pd(dppf)Cl2 conditions
Target Compound Data>85% yield (typical for methoxy-protected)
Comparator Or Baseline<40% yield (typical for free hydroxyl analog without specialized ligands)
Quantified Difference>45% absolute increase in yield
ConditionsStandard high-throughput screening conditions for library synthesis

Procuring the pre-protected methoxy derivative eliminates synthetic steps and ensures high throughput in downstream library generation.

Suzuki Yield
Class-level inference
71% isolated (target) vs. ethyl analog (yield not quantified)
Establishes a procurement-grade synthetic yield benchmark
Reported under Pd(PPh₃)₄/MeMgBr; ethyl analog yield not numerically reported

Steric Shielding and Nitrogen Basicity Modulation

The inclusion of the 2-methyl group adjacent to the pyridine nitrogen provides significant steric hindrance compared to 5-bromo-3-methoxypyridine. This steric bulk lowers the basicity of the nitrogen and physically blocks oxidative enzymes, substantially reducing the rate of N-oxide formation and improving the pharmacokinetic profile of downstream drug candidates [1].

Evidence DimensionN-oxidation liability and pKa
Target Compound DataReduced basicity and high resistance to N-oxidation
Comparator Or Baseline5-bromo-3-methoxypyridine (unhindered, highly susceptible to N-oxidation)
Quantified Difference~0.5-1.0 unit reduction in pKa; significantly lower N-oxide conversion
ConditionsOxidative metabolic stability assays / mCPBA treatment

The 2-methyl group is critical for buyers optimizing the metabolic stability and off-target profile of pyridine-containing therapeutics.

Application Class
Class-level inference
Protein Degrader Building Blocks (vendor classified)
Reduces procurement screening time for PROTAC programs
Vendor catalog classification; verify for specific analog requirements

Catalyst Preservation in Sonogashira Couplings

High-purity commercial 5-bromo-3-methoxy-2-methylpyridine (>97%) is optimized for sensitive organometallic reactions like Sonogashira couplings. Crude in-house preparations often contain trace iodomethane or cesium salts from the methylation step, which can poison palladium catalysts and necessitate much higher catalyst loadings to achieve full conversion [1].

Evidence DimensionPalladium catalyst loading required for >90% conversion
Target Compound Data2-5 mol% Pd (high-purity commercial material)
Comparator Or Baseline>10 mol% Pd (crude in-house synthesized material)
Quantified Difference50-80% reduction in expensive catalyst consumption
ConditionsSonogashira coupling with trimethylsilylacetylene

Purchasing high-purity material directly reduces the consumption of expensive palladium catalysts and ensures scalable, reproducible reaction kinetics.

Predicted LogP
Class-level inference
1.9 (bromo) vs. ~1.6–1.7 (chloro); ΔLogP +0.2 to +0.3
Supports lipophilicity-driven selection for CNS-penetrant design
Computed XLogP3; experimental logD may differ

Synthesis of METTL3 Epigenetic Inhibitors

5-Bromo-3-methoxy-2-methylpyridine serves as a critical precursor for METTL3 inhibitors. The 5-bromo position undergoes Sonogashira coupling to install alkyne linkers, while the 3-methoxy and 2-methyl groups are retained to provide essential binding interactions within the enzyme's active site [1].

Development of PI3Kγ Kinase Inhibitors

This compound is utilized in the construction of complex tricyclic pyrazolopyridine scaffolds. The specific stereoelectronic profile of the trisubstituted pyridine is essential for achieving high target selectivity against PI3Kγ in autoimmune and inflammatory disease models [2].

High-Throughput Cross-Coupling Library Generation

Due to the robust reactivity of the 5-bromo position and the chemical stability of the methoxy and methyl substituents, this building block is selected for late-stage diversification via Suzuki or Buchwald-Hartwig cross-coupling arrays, enabling rapid structure-activity relationship (SAR) exploration [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC linker & degrader synthesis
Protein degrader building block classification
Vendor catalog designation & linker synthetic compatibility
Kinase inhibitor scaffold elaboration
Regioisomeric purity & C5 cross-coupling handle
Pd-catalyzed coupling efficiency & yield benchmarking
CNS-penetrant candidate design
Computed lipophilicity & low TPSA
Predicted blood-brain barrier permeability context
Regioisomeric purity reference standard
Chromatographic resolution from regioisomers
Batch-specific analytical certificates (HPLC, NMR)

XLogP3

1.9

Wikipedia

5-Bromo-3-methoxy-2-methylpyridine

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